molecular formula C13H17NO3 B105390 2-Benzamido-4-methylpentanoic acid CAS No. 17966-67-5

2-Benzamido-4-methylpentanoic acid

Cat. No. B105390
CAS RN: 17966-67-5
M. Wt: 235.28 g/mol
InChI Key: POLGZPYHEPOBFG-UHFFFAOYSA-N
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Description

2-Benzamido-4-methylpentanoic acid, also known as 2-benzamidopropionic acid, is a synthetic organic compound that is widely used in scientific research. It is a white, crystalline solid and is soluble in water, ethanol, and chloroform. This compound is used in a variety of biochemical and physiological studies to examine the effects of various compounds on biological systems.

Scientific Research Applications

Interaction with Bovine Serum Albumin (BSA)

A study by Thakare et al. (2018) explored the interaction of 2-benzamido-4-methylpentanoic acid with BSA using ultrasonic interferometry. The binding of the compound with BSA was significantly stronger at acidic pH, and the association constant decreased with an increase in pH value.

Binding Studies and Molecular Modeling

Another study by Thakare et al. (2016) examined the interaction of this compound with BSA through gel exclusion chromatography and molecular modeling. This study highlighted the specific binding of the compound to BSA, particularly at lower pH levels, and provided insights into its molecular binding efficiency.

Stereoselective Syntheses

A paper by Tarver et al. (2004) discussed the stereoselective syntheses of derivatives of 2-methylamino-5-hydroxy-4-methylpentanoic acid, showcasing the chemical versatility and potential for creating specific molecular structures.

Antineoplastic Activity

Research by Dutta et al. (2015) explored novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid for their antineoplastic activity. This study highlights the potential of structurally related compounds in cancer therapy research.

Antibacterial Activity

A study by Kim et al. (2012) reported on the antibacterial activity of a related compound, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, against various bacterial strains, suggesting potential antimicrobial applications for structurally similar compounds.

Safety and Hazards

The safety data sheet for “2-Benzamido-4-methylpentanoic acid” indicates that it is a warning signal word class . It has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-benzamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLGZPYHEPOBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315078
Record name N-Benzoyl-DL-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17966-67-5, 1466-83-7
Record name N-Benzoyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17966-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC306113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17966-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzoyl-DL-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide interact with Bovine Serum Albumin (BSA)?

A1: The interaction between this compound-2-cyclohexyl carboxamide and BSA has been studied using gel exclusion chromatography and molecular modeling techniques []. While the specific details of the interaction mechanism are not provided in the abstract, these techniques can provide insights into the binding affinity, binding sites, and potential conformational changes that occur upon interaction.

Q2: How does pH affect the binding of this compound-2-cyclohexyl carboxamide to BSA?

A2: While the provided research on this compound-2-cyclohexyl carboxamide itself does not mention the impact of pH, a related study [] investigated similar carboxamide derivatives of amino acids interacting with BSA at various pH levels (3, 4, and 5). This research found that these compounds exhibited stronger binding to BSA in acidic environments. The association constants (Kf), determined through Scatchard analysis, decreased as the pH increased, indicating weaker binding at higher pH values. This suggests that the protonation state of both the compound and amino acid residues in BSA likely plays a role in the binding interaction.

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